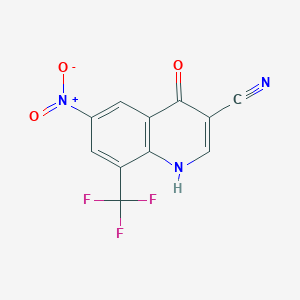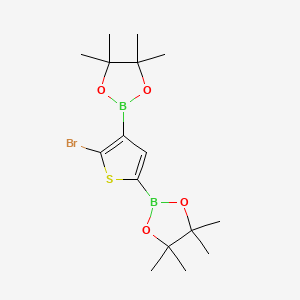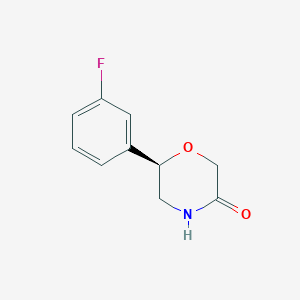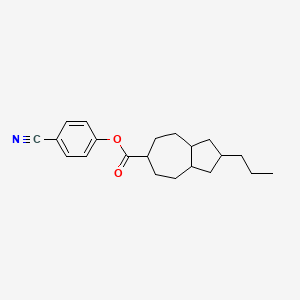![molecular formula C14H20BrN3O3S B15172535 tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15172535.png)
tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H19BrN2O2S It is characterized by the presence of a piperidine ring, a thiazole ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with tert-butyl 4-isocyanatopiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Hydrolysis reactions typically require acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the piperidine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl (5-bromothiazol-2-yl)carbamate
Uniqueness
Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a thiazole ring and a piperidine ring in the same molecule allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C14H20BrN3O3S |
|---|---|
Peso molecular |
390.30 g/mol |
Nombre IUPAC |
tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20BrN3O3S/c1-14(2,3)21-13(20)18-6-4-9(5-7-18)11(19)17-12-16-8-10(15)22-12/h8-9H,4-7H2,1-3H3,(H,16,17,19) |
Clave InChI |
FRDHLADUDMIZJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15172454.png)


![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)

![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)


![Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B15172495.png)
![1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B15172498.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-7-methyl-2'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B15172516.png)
![9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate](/img/structure/B15172517.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)
